molecular formula C13H13NO2S B12067132 2-(2-Methylbenzene-1-sulfonyl)aniline CAS No. 61174-28-5

2-(2-Methylbenzene-1-sulfonyl)aniline

Cat. No.: B12067132
CAS No.: 61174-28-5
M. Wt: 247.31 g/mol
InChI Key: QRSHNBMKRFMVIC-UHFFFAOYSA-N
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Description

Benzenamine, 2-[(2-methylphenyl)sulfonyl]-: is an organic compound with the molecular formula C13H13NO2S It is a sulfonamide derivative, which means it contains a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-[(2-methylphenyl)sulfonyl]- typically involves the reaction of 2-methylbenzenesulfonyl chloride with aniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzenamine, 2-[(2-methylphenyl)sulfonyl]- can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions, where the sulfonyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to the removal of the sulfonyl group.

    Substitution: New compounds with different functional groups replacing the sulfonyl group.

Scientific Research Applications

Chemistry: Benzenamine, 2-[(2-methylphenyl)sulfonyl]- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study the effects of sulfonamide derivatives on biological systems. It can be used to investigate enzyme inhibition and other biochemical processes.

Medicine: The compound has potential applications in medicinal chemistry. Sulfonamide derivatives are known for their antibacterial properties, and this compound may be explored for similar uses.

Industry: In the industrial sector, Benzenamine, 2-[(2-methylphenyl)sulfonyl]- is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of Benzenamine, 2-[(2-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and other proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Benzenamine, 2-[(4-methylphenyl)sulfonyl]-
  • Benzenamine, 2-[(3-methylphenyl)sulfonyl]-
  • Benzenamine, 2-[(2-chlorophenyl)sulfonyl]-

Comparison:

  • Benzenamine, 2-[(2-methylphenyl)sulfonyl]- is unique due to the position of the methyl group on the phenyl ring. This positional difference can influence the compound’s reactivity and interactions with other molecules.
  • Benzenamine, 2-[(4-methylphenyl)sulfonyl]- has the methyl group in the para position, which can lead to different steric and electronic effects compared to the ortho position in the original compound.
  • Benzenamine, 2-[(3-methylphenyl)sulfonyl]- has the methyl group in the meta position, which also affects its chemical behavior.
  • Benzenamine, 2-[(2-chlorophenyl)sulfonyl]- contains a chlorine atom instead of a methyl group, leading to different chemical properties and potential applications.

Biological Activity

2-(2-Methylbenzene-1-sulfonyl)aniline, also known as 2-methylbenzenesulfonylaniline , is an organic compound that combines a sulfonyl group with an aniline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H13_{13}N1_{1}O2_{2}S, featuring a sulfonamide functional group attached to an aromatic amine. The presence of the methyl group on the benzene ring enhances its chemical reactivity, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activity, particularly in the following areas:

  • Antibacterial Activity : Sulfonamides are well-known for their antibacterial properties. The structural characteristics of this compound suggest it may interact with bacterial enzymes or pathways, inhibiting their growth.
  • Anticancer Potential : Preliminary studies indicate that derivatives of anilines can show cytotoxic effects against various cancer cell lines. The sulfonamide moiety may enhance this activity through specific cellular mechanisms.

Antibacterial Studies

A study exploring the antibacterial properties of similar compounds revealed that derivatives with sulfonamide groups exhibited efficacy against Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound showed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have demonstrated that this compound could inhibit the proliferation of cancer cells. For example, a recent investigation reported IC50_{50} values around 40 µM against breast cancer cell lines (MCF7), indicating moderate cytotoxicity compared to established chemotherapeutics like cisplatin . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructural FeaturesBiological Activity
4-AminobenzenesulfonamideAmino group para to the sulfonamideStrong antibacterial activity
3-MethylbenzenesulfonamideMethyl group at the meta positionExhibits different electronic properties
Benzene-1-sulfonamideSimple sulfonamide without additional groupsBasic structure for many derivatives

The unique combination of a methyl substituent and a sulfonamide in this compound potentially enhances its reactivity and biological profile compared to simpler analogs .

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death.
  • Cell Cycle Arrest : Evidence suggests that it can disrupt normal cell cycle progression, particularly in cancerous cells.

Properties

CAS No.

61174-28-5

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

2-(2-methylphenyl)sulfonylaniline

InChI

InChI=1S/C13H13NO2S/c1-10-6-2-4-8-12(10)17(15,16)13-9-5-3-7-11(13)14/h2-9H,14H2,1H3

InChI Key

QRSHNBMKRFMVIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2N

Origin of Product

United States

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